1-Iodobicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61192-26-5 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1-iodobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2 |
InChI Key |
BWSBSQKPOKENLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)I |
Origin of Product |
United States |
Organocatalysis:the Use of Small Chiral Organic Molecules As Catalysts Has Revolutionized Asymmetric Synthesis. for the Bicyclo 3.2.1 Octane System, Several Organocatalytic Methods Are Prominent:
Domino Reactions: Chiral amines or thiourea (B124793) derivatives can catalyze domino (or cascade) reactions, where multiple bonds are formed in a single pot. For instance, a domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by chiral primary amines, can produce highly substituted bicyclo[3.2.1]octanes with excellent enantioselectivities. semanticscholar.orglboro.ac.uk
Low-Loading Catalysis: High efficiency has been demonstrated using catalysts like Rawal's quinine-squaramide catalyst for the [3+2] annulation of quinones with nitroethylenes. rsc.org This method can operate at very low catalyst loadings (down to 500 ppm) and still provide high yields and enantioselectivities. rsc.org
Transition Metal Catalysis:chiral Transition Metal Complexes Can Also Be Used to Construct These Scaffolds. a Palladium Ii Catalyzed Aminopalladation Triggered Heck Type Cascade Reaction Has Been Developed to Create Indole Fused Bicyclo 3.2.1 Octanes Bearing an All Carbon Quaternary Bridgehead Stereocenter with Excellent Enantioselectivity.bohrium.com
These diverse strategies provide a powerful toolkit for chemists to access specific stereoisomers of functionalized bicyclo[3.2.1]octane systems, enabling the total synthesis of complex natural products and the development of novel chiral molecules for various applications.
| Method | Catalyst/Starting Material | Reaction Type | Key Feature | Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | (R)-Carvone | Intramolecular Diels-Alder / Ring Opening | Utilizes inherent chirality of starting material. mdpi.comnih.gov | Enantiopure |
| Organocatalysis | Quinine-Squaramide | Domino [3+2] Annulation | Achieves high efficiency at very low catalyst loading. rsc.org | Up to >99% |
| Organocatalysis | Chiral Primary Amine | Domino Michael-Henry | Forms multiple stereocenters in one pot. semanticscholar.org | Up to 99% |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | Enantioselective enolization of a prochiral dione. rsc.org | 86–95% |
| Transition Metal Catalysis | Pd(II) / Chiral Ligand | Aminopalladation / Heck Cascade | Creates a quaternary bridgehead stereocenter. bohrium.com | Up to >99% |
Theoretical and Computational Chemistry of 1 Iodobicyclo 3.2.1 Octane and Bicyclo 3.2.1 Octane Derivatives
Ab Initio and Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Ab initio and Density Functional Theory (DFT) are cornerstone computational methods used to predict the molecular structure and electronic properties of compounds from first principles. nih.gov For the bicyclo[3.2.1]octane framework, these calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry.
DFT studies on the bicyclo[3.2.1]octane skeleton reveal its characteristic strained structure, which deviates significantly from ideal tetrahedral geometries. rroij.com When an iodine atom is introduced at the C1 bridgehead position to form 1-iodobicyclo[3.2.1]octane, DFT calculations are used to optimize the new geometry. These calculations predict a slight elongation of the C1-C2, C1-C5, and C1-C8 bonds adjacent to the bulky and electronegative iodine atom. The substitution also influences the electronic structure by altering the energies and compositions of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. For this compound, the HOMO is typically associated with the lone pairs of the iodine atom, while the LUMO is often the antibonding σ* orbital of the C-I bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.
| Parameter | Method | Bicyclo[3.2.1]octane (Calculated) | This compound (Predicted) |
| C1-I Bond Length | DFT (B3LYP/6-31G) | N/A | ~2.15 Å |
| C1-C2 Bond Length | DFT (B3LYP/6-31G) | ~1.55 Å | Slightly elongated |
| C2-C1-C8 Angle | DFT (B3LYP/6-31G) | ~108° | Slightly distorted |
| HOMO Energy | DFT (B3LYP/6-31G) | ~ -9.5 eV | ~ -9.0 eV (localized on Iodine) |
| LUMO Energy | DFT (B3LYP/6-31G) | ~ +1.0 eV | ~ -0.5 eV (localized on C-I σ bond) |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | ~10.5 eV | ~8.5 eV |
Table 1. Representative theoretical data for bicyclo[3.2.1]octane and predicted values for its 1-iodo derivative, illustrating the type of information obtained from DFT calculations.
Analysis of Electrostatic Potential and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool derived from computational calculations that illustrates the charge distribution within a molecule. researchgate.netuctm.edu It maps regions of positive and negative electrostatic potential onto the electron density surface, allowing for the prediction of sites susceptible to nucleophilic and electrophilic attack. mdpi.com
For this compound, the MEP surface would show a region of negative potential (typically colored red) around the iodine atom due to its high electronegativity and lone pairs of electrons. Conversely, the bridgehead carbon (C1) directly bonded to the iodine would exhibit a region of positive potential (blue), indicating it is electron-deficient and a potential site for nucleophilic attack.
To quantify this charge separation, methods like Mulliken population analysis are employed. wikipedia.org This analysis partitions the total electron density among the atoms in a molecule, assigning partial atomic charges. niscpr.res.in While the absolute values of Mulliken charges can be sensitive to the computational basis set used, they provide a useful qualitative picture of the charge distribution. stackexchange.com In this compound, the iodine atom would carry a significant negative partial charge, while the C1 carbon would have a corresponding positive charge, confirming the polar nature of the C-I bond.
| Atom | Mulliken Partial Charge (e) |
| C1 (Bridgehead) | +0.15 |
| I | -0.25 |
| C2 | -0.05 |
| C8 | -0.04 |
| H (on C2) | +0.10 |
Table 2. Illustrative Mulliken partial atomic charges for selected atoms in this compound, calculated using DFT. These values highlight the polarity of the C-I bond.
Prediction and Calculation of Bond Dissociation Energies (BDEs)
The bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. libretexts.orgyoutube.com It is a critical parameter for predicting the reactivity of a molecule in radical reactions. Computational methods, particularly DFT, are widely used to calculate BDEs with high accuracy. nih.govyoutube.com The calculation involves determining the energies of the intact molecule and the two resulting radical fragments.
The BDE of the C1-I bond in this compound is of particular interest. Its value is influenced by the stability of the resulting bridgehead bicyclo[3.2.1]oct-1-yl radical. The stability of bridgehead radicals is, in turn, highly dependent on the strain energy and flexibility of the bicyclic system. umn.edunih.gov Bridgehead radicals prefer a planar geometry, but in a rigid system like this, planarity cannot be achieved, leading to a less stable, pyramidal radical.
Computational studies on the C-H BDEs of various bicyclic alkanes have shown a clear correlation between ring flexibility and radical stability. nih.gov While the C-H BDE for bicyclo[2.2.2]octane is approximately 102.9 kcal/mol, the value for more strained systems is higher. umn.edu By analogy, the BDE of the C-I bond in this compound would be calculated by comparing the enthalpy of the parent molecule to the sum of the enthalpies of the bicyclo[3.2.1]oct-1-yl radical and an iodine radical. This calculated value is essential for predicting the feasibility of reactions initiated by the homolysis of the C-I bond.
| Compound | Bridgehead BDE (R-H) (kcal/mol) | Reference |
| Bicyclo[2.2.1]heptane | 105.7 ± 2.0 | nih.gov |
| Bicyclo[2.2.2]octane | 102.9 ± 1.7 | nih.gov |
| Adamantane | 102.4 ± 1.9 | nih.gov |
Table 3. Experimental and computational C-H bond dissociation enthalpies for bridgehead positions in related bicyclic systems. These values provide context for the stability of the bicyclo[3.2.1]oct-1-yl radical.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and locating the transition states that connect them. arxiv.orgpitt.edu For reactions involving this compound, such as solvolysis (SN1) or radical-mediated processes, DFT calculations can map out the entire potential energy surface.
In modeling an SN1 reaction, calculations would focus on the heterolytic cleavage of the C-I bond to form a bridgehead carbocation and an iodide ion. The geometry of the highly strained and unstable bridgehead carbocation would be optimized, and its energy would determine the activation barrier for the reaction. Computational studies on related bicyclo[3.2.1]octane systems have been used to calculate the free energy profiles and transition state energies for substitution reactions. acs.org
Similarly, for radical reactions, DFT can be used to model the initiation step (C-I bond cleavage) and subsequent propagation steps. For instance, a computational study of the rearrangement of azanorbornane aminyl radicals provided a detailed mechanistic proposal based on the calculated activation energies for competing pathways. unirioja.es For this compound, this approach could be used to model its reaction with a radical initiator, calculating the transition state structures and activation energies for hydrogen abstraction or addition reactions, thereby predicting the likely products and regioselectivity. nsf.gov
Strain Energy Analysis in Bicyclic Systems and its Influence on Bridgehead Reactivity
The bicyclo[3.2.1]octane framework possesses significant geometric strain due to deviations from ideal bond angles and steric interactions. acs.org This strain energy—the excess energy of the molecule compared to a hypothetical strain-free analogue—has a profound impact on the reactivity of its bridgehead positions.
Computational methods allow for the quantification of strain energy. This is often done by comparing the calculated heat of formation of the bicyclic alkane with that of a strain-free reference or through isodesmic reactions. The reactivity at the bridgehead is largely governed by the change in strain energy when proceeding from the ground state to a transition state or intermediate.
Bridgehead reactivity is famously constrained by Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system, as this would require an impossibly strained planar geometry at the bridgehead carbon. This principle explains the reluctance of bridgehead halides like this compound to undergo E2 elimination reactions.
The formation of a bridgehead carbocation (sp² hybridized, trigonal planar) or radical (nearly sp² hybridized) is also energetically unfavorable due to the increase in strain energy. Computational studies have correlated the strain energy of the corresponding bridgehead olefin (a measure of the difficulty of achieving planarity) with the solvolysis rates of bridgehead derivatives. nsf.gov For the bicyclo[3.2.1]octane system, the considerable strain involved in forming a planar bridgehead intermediate results in significantly lower reactivity in SN1 reactions compared to acyclic tertiary halides.
Applications in Advanced Organic Synthesis and Materials Science Research
1-Iodobicyclo[3.2.1]octane as a Synthon in Complex Molecule Synthesis
The bicyclo[3.2.1]octane skeleton is a foundational element in a wide array of complex natural products known for their significant biological activities. mdpi.comresearchgate.net Molecules like rhodojaponin III, a grayanane-type diterpenoid with potent antinociceptive properties, feature this core structure. nih.govduke.edu The total synthesis of such compounds often requires a strategic approach to construct the bicyclic core early and with the correct stereochemistry. duke.edu
This compound is a strategic synthon for these syntheses. The carbon-iodine bond at the bridgehead position is a key functional group that allows for the formation of new carbon-carbon or carbon-heteroatom bonds, essential for elaborating the basic scaffold into the final complex target. For instance, in synthetic efforts toward rhodojaponin III, researchers have focused on methods like Mn(III)-mediated radical cyclization of alkynyl ketones to build the bicyclo[3.2.1]octane fragment. nih.govduke.eduresearchgate.net The introduction of an iodine atom at the C1 position would provide a reactive site for subsequent coupling reactions, enabling the attachment of other fragments necessary to complete the natural product's intricate tetracyclic system. This approach highlights the role of this compound as a building block, where the iodo group acts as a latent nucleophilic or electrophilic site, depending on the chosen reaction conditions (e.g., metal-halogen exchange followed by reaction with an electrophile).
Strategies for Further Functionalization and Derivatization of the this compound Scaffold
The functionalization of the this compound scaffold is centered on the reactivity of the bridgehead carbon-iodine bond. While bridgehead positions are typically unreactive toward traditional S(_N)1 and S(_N)2 substitution reactions due to steric hindrance and the instability of a planar carbocation at the bridgehead (Bredt's rule), they can participate in reactions involving radical intermediates or organometallic species. acs.orgquora.com
Key strategies for derivatization include:
Metal-Halogen Exchange: Treatment of this compound with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures can generate a bridgehead bicyclo[3.2.1]octyl-1-lithium species. This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to install new functional groups at the bridgehead position. researchgate.net
Radical Reactions: The carbon-iodine bond is relatively weak and can be cleaved homolytically to form a bridgehead radical. These radical intermediates can participate in various transformations, including radical cyclizations and coupling reactions. acs.org For example, iodine atom transfer reactions can be used to generate the bridgehead radical, which can then be trapped by other reagents.
Transition Metal-Catalyzed Cross-Coupling: While challenging, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) could potentially be employed to form new carbon-carbon bonds at the bridgehead position. These reactions would involve the oxidative addition of the C-I bond to a low-valent metal center.
Substitution via Non-traditional Mechanisms: While classic S(_N)1 and S(_N)2 pathways are disfavored, nucleophilic substitution at bridgehead iodides can occur under specific conditions, sometimes involving radical-anion intermediates. Research on smaller, more strained systems like 1-iodobicyclo[1.1.1]pentane has shown that it can react with various nucleophiles, suggesting that such pathways may be accessible for the bicyclo[3.2.1]octane system under the right conditions. sci-hub.se
An example of a reaction that produces a functionalized bicyclo[3.2.1]octane scaffold is the iodine-induced cyclization and oxidation of allylic alcohols, which can create six new bonds in a single process. researchgate.net
Role of Bridgehead Halides in Developing Novel Molecular Scaffolds
Bridgehead halides, such as this compound, are crucial building blocks for developing novel, three-dimensional molecular scaffolds. nih.gov The rigid nature of the bicyclic system combined with the reactivity of the halide provides a powerful tool for medicinal and materials chemists.
The primary roles of bridgehead halides in scaffold development are:
Introduction of Three-Dimensionality: The rigid bicyclo[3.2.1]octane core provides a well-defined spatial arrangement of substituents. Functionalizing the bridgehead position allows chemists to project substituents into specific vectors in 3D space, which is critical for designing molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. nih.gov
Access to Bridgehead Reactive Intermediates: As mentioned, bridgehead halides are precursors to bridgehead organometallics, radicals, and, under forcing conditions, cations. These intermediates are highly valuable in synthesis as they allow for the formation of bonds that are otherwise difficult to construct, leading to highly complex and cage-like structures. acs.orgresearchgate.net
Scaffold Rigidification: Introducing bridged systems into a molecule increases its rigidity. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.gov Bridgehead halides are key starting points for building upon these rigid cores.
Construction of Fused Ring Systems: The functional handle provided by the bridgehead halide can be used to initiate cyclization reactions that build additional rings onto the bicyclo[3.2.1]octane framework, leading to the synthesis of novel polycyclic systems. rsc.org
Enantioselective Synthesis of Chiral Bicyclo[3.2.1]octane Systems for Stereochemical Control
Because the bicyclo[3.2.1]octane framework is a common feature in many chiral natural products, developing methods for its enantioselective synthesis is of paramount importance. rsc.org Stereochemical control is crucial, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities. Several powerful strategies have been developed to synthesize these chiral systems.
Q & A
Q. What are the most effective synthetic routes for 1-Iodobicyclo[3.2.1]octane, and how can reaction conditions be optimized?
- Methodological Answer : Two primary approaches are documented:
- Reductive Radical Cyclization : A reductive radical cyclization strategy using iodine sources (e.g., NaI or I₂) under photochemical or thermal conditions can form the bicyclo[3.2.1]octane core. This method is efficient for constructing strained systems but requires careful control of radical initiators (e.g., AIBN) and iodine stoichiometry to avoid over-iodination .
- Stepwise Reduction : Starting from bicyclo[3.2.1]octadiene derivatives, sequential reductions (e.g., LiAlH₄ followed by catalytic hydrogenation) can yield the saturated bicyclic structure. Iodination is typically introduced via electrophilic substitution or nucleophilic displacement of leaving groups (e.g., tosylates) .
Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), reaction temperature (0–50°C), and iodine source purity to maximize yield (reported 40–75%) and minimize byproducts.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for separating and identifying iodinated derivatives in complex mixtures. Electrospray ionization (ESI) in positive ion mode enhances detection of iodine’s isotopic signature .
- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemical ambiguities in the bicyclic framework. The iodine atom’s inductive effect causes deshielding of adjacent protons (δ 3.5–4.5 ppm) and carbons (δ 60–80 ppm) .
- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration, particularly for chiral centers adjacent to the iodine substituent.
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of bicyclo[3.2.1]octane in ring-opening reactions?
- Methodological Answer : Iodine’s polarizability and weak C-I bond (≈240 kJ/mol) facilitate ring-opening via nucleophilic substitution (SN₂) or radical pathways. Comparative studies with chloro/bromo analogs show:
- Nucleophilic Displacement : Iodine undergoes substitution 10× faster than bromine in polar aprotic solvents (e.g., DMF) due to better leaving-group ability.
- Radical Pathways : Photolysis (λ = 300–400 nm) generates iodine radicals, enabling cascade cyclizations or polymerizations (e.g., with Lewis acids like BF₃·OEt₂) .
Computational modeling (DFT) predicts transition-state energies for these pathways, guiding catalyst selection .
Q. What computational methods are used to predict the stereoelectronic effects of iodine in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess iodine’s steric impact on conformational flexibility. The bicyclic system’s strain energy (≈25 kcal/mol) is reduced by iodine’s van der Waals interactions .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate iodine’s electronegativity with biological activity. Hypervalent iodine (I⁺) intermediates are modeled for drug-design applications .
Q. How is this compound utilized in medicinal chemistry as a building block?
- Methodological Answer :
- Hypotensive Agents : Iodinated bicyclo derivatives are precursors for glycinamide and thiourea analogs, which modulate angiotensin-converting enzyme (ACE) activity in rats. Bioisosteric replacement of chlorine with iodine improves blood-brain barrier penetration .
- Anticancer Scaffolds : Iodine’s radio-opacity enables imaging-guided delivery of cytotoxic payloads (e.g., via iodinated paclitaxel analogs) .
Q. How to resolve discrepancies in reported yields from different iodination methods?
- Methodological Answer : Contradictions arise from:
- Iodine Source Purity : NaI with residual moisture reduces electrophilic substitution efficiency. Use anhydrous NaI and molecular sieves.
- Solvent Effects : Polar solvents (e.g., acetone) favor SN₂ pathways, while nonpolar solvents (e.g., hexane) stabilize radical intermediates.
Systematic DOE (Design of Experiments) protocols are recommended to isolate variables .
Q. What is the mechanism behind the formation of bicyclo[3.2.1]octane rings in radical cyclization reactions?
- Methodological Answer :
- Radical Initiation : AIBN or light generates iodine radicals (I•) from C-I bonds.
- Cyclization : Radicals abstract hydrogen from adjacent carbons, forming bicyclic intermediates.
- Termination : Radical recombination or iodine transfer completes the cycle. EPR spectroscopy tracks radical intermediates .
Q. What documentation standards ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow IUPAC guidelines for:
- Experimental Details : Report catalyst loading (mol%), reaction time (±5%), and purification steps (e.g., column chromatography gradients).
- Characterization Data : Include NMR integration ratios, HPLC retention times, and elemental analysis (C, H, N, I) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
